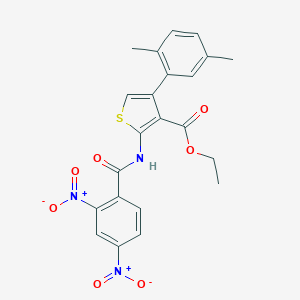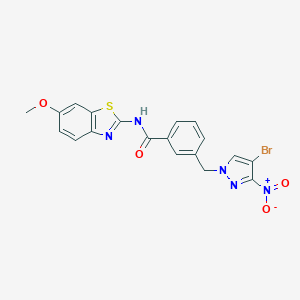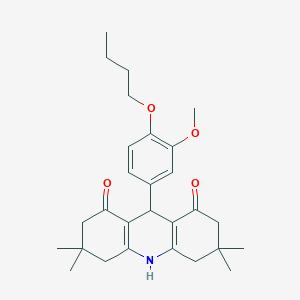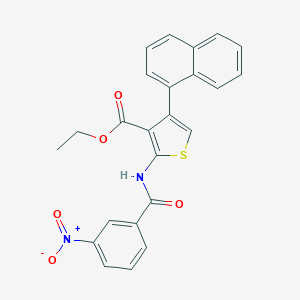
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
The synthesis of PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclobutane Amide Group: This step involves the reaction of the thiophene derivative with a cyclobutane amide precursor under suitable conditions, such as the use of a coupling reagent.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thiophene derivative.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thiophene Derivatives: Compounds with a thiophene ring but different substituents, such as 2-aminothiophene or 3-bromothiophene.
Cyclobutane Amides: Compounds with a cyclobutane amide group but different aromatic rings, such as cyclobutane carboxamide derivatives.
Chlorophenyl Compounds: Compounds with a chlorophenyl group but different core structures, such as 4-chlorophenyl acetic acid.
The uniqueness of this compound lies in its specific arrangement of these functional groups, which may confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C19H20ClNO3S |
|---|---|
Poids moléculaire |
377.9g/mol |
Nom IUPAC |
propan-2-yl 4-(4-chlorophenyl)-2-(cyclobutanecarbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO3S/c1-11(2)24-19(23)16-15(12-6-8-14(20)9-7-12)10-25-18(16)21-17(22)13-4-3-5-13/h6-11,13H,3-5H2,1-2H3,(H,21,22) |
Clé InChI |
KLKSZCSIELPNRR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
SMILES canonique |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-{[2-(5-methylthiophen-2-yl)quinolin-4-yl]carbonyl}hydrazinecarboxamide](/img/structure/B451743.png)

![2-AMINO-4-[4-METHOXY-3-(PHENOXYMETHYL)PHENYL]-7,7-DIMETHYL-5-OXO-1-(3-PYRIDYL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B451746.png)
![2-{2-nitrophenoxy}-N'-[(4-methoxy-1-naphthyl)methylene]propanohydrazide](/img/structure/B451747.png)


![2-AMINO-4-{4-METHOXY-3-[(2-PYRIDYLSULFANYL)METHYL]PHENYL}-5-OXO-1-[2-(TRIFLUOROMETHYL)PHENYL]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE](/img/structure/B451754.png)
![(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B451756.png)

![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451758.png)
![2-Methyl 4-propyl 5-[(3-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451760.png)



